3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Description
Properties
IUPAC Name |
3-[(4-formylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O9S2/c20-8-9-1-3-11(4-2-9)18-19-16-14(30(26,27)28)6-10-5-12(29(23,24)25)7-13(21)15(10)17(16)22/h1-8,21-22H,(H,23,24,25)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGFPMHXFNPUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425557 | |
| Record name | 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25317-06-0 | |
| Record name | 3-[2-(4-Formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method includes the reaction of 4-formylphenylhydrazine with a suitable naphthalene derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The naphthalene disulfonic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
†Calculated based on analogous structures.
Key Observations:
Functional Group Diversity :
- The formylphenyl group in the target compound provides a reactive aldehyde moiety absent in analogs like Acid Red 138 (dodecylphenyl) or Trypan Blue (biphenyl). This group may facilitate Schiff base formation or act as a ligand in coordination chemistry .
- Sulfonic Acid Groups : All compounds feature sulfonic acid groups, enhancing water solubility. However, Acid Red 138 and Acid Red 249 are disodium salts, which may improve stability in aqueous media compared to the free sulfonic acid form .
Electronic and Steric Effects: The electron-withdrawing sulfonic acid groups in the target compound polarize the naphthalene ring, increasing electrophilicity at the hydrazinylidene site. This contrasts with Chlorophosphonazo I, where the phosphonophenyl group introduces steric bulk and chelating capability .
Table 2: Comparative Functional Data
Key Findings:
- Dyeing Efficiency: Acid Red 138 and Acid Red 249 exhibit superior binding to polyamide fibers due to their hydrophobic dodecyl/phenoxy groups, whereas the target compound’s formyl group may limit textile affinity .
- Metal Chelation: Chlorophosphonazo I outperforms the target compound in metal ion detection, as its phosphonophenyl group enables stronger coordination with high-valent metals .
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity?
- Methodological Answer : Synthesis should involve a stepwise approach:
- Hydrazone Formation : React 4-formylphenylhydrazine with a naphthoquinone precursor under acidic conditions (e.g., acetic acid) to form the hydrazinylidene moiety.
- Sulfonation : Introduce sulfonic acid groups via electrophilic substitution using fuming sulfuric acid, ensuring temperature control (0–5°C) to avoid over-sulfonation.
- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the product.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) and confirm purity (>98%) by elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : -NMR (DMSO-d6) to identify hydrazinylidene protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). -NMR for carbonyl (δ 180–190 ppm) and sulfonic acid groups (δ 105–110 ppm).
- IR : Confirm hydroxy (3200–3500 cm), carbonyl (1650–1700 cm), and sulfonic acid (1180–1250 cm) stretches.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H] ~567.2 g/mol).
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Q. What are the critical solubility and stability parameters for experimental handling?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and aqueous alkaline solutions (pH > 7) due to sulfonic acid groups. Insoluble in non-polar solvents.
- Stability :
- pH Sensitivity : Degrades under strongly acidic conditions (pH < 3). Store in neutral buffers (e.g., PBS, pH 7.4).
- Light Sensitivity : Protect from UV light to prevent hydrazone bond cleavage.
- Storage : Lyophilize and store at -20°C under inert gas (argon) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the hydrazinylidene and sulfonic acid groups?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization.
- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to predict aggregation behavior.
- Reaction Path Search : Apply the AFIR method to map potential energy surfaces for hydrazone formation and sulfonation steps .
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational frequencies (scaling factor: 0.961).
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in DFT calculations to align NMR chemical shifts with experimental data.
- Dynamic Effects : Use ab initio MD to account for conformational flexibility in solution-phase structures .
Q. What advanced separation techniques isolate intermediates during multi-step synthesis?
- Methodological Answer :
- Membrane Chromatography : Use charged ultrafiltration membranes (10 kDa cutoff) to separate sulfonated intermediates.
- HPLC Optimization :
- Column : C18 with ion-pairing agents (e.g., tetrabutylammonium bromide).
- Gradient : 5–50% acetonitrile in 0.1% ammonium acetate buffer (pH 5.0).
- Capillary Electrophoresis : For analyzing charged species (e.g., sulfonic acid derivatives) with UV detection at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
